molecular formula C16H12N6OS B1224708 5-Amino-4-(1,3-benzothiazol-6-ylhydrazinylidene)-2-phenyl-3-pyrazolone

5-Amino-4-(1,3-benzothiazol-6-ylhydrazinylidene)-2-phenyl-3-pyrazolone

Cat. No.: B1224708
M. Wt: 336.4 g/mol
InChI Key: LMXBLONMHCPNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-(1,3-benzothiazol-6-ylhydrazinylidene)-2-phenyl-3-pyrazolone is a member of benzothiazoles.

Scientific Research Applications

Molecular Structure and Chemical Interactions

The compound 5-Amino-4-(1,3-benzothiazol-6-ylhydrazinylidene)-2-phenyl-3-pyrazolone, due to its unique structure, has been the subject of various studies. One research paper describes the synthesis of a structurally similar compound, which is characterized by its zwitterionic structure and exists in the enolate form. The study highlights the molecular interactions and angles between the pyrazolone ring and other molecular structures like the benzothiazole ring systems. This highlights the compound's structural stability and potential for forming hydrogen bonds, essential for various applications, including materials science and drug design (Sun & Cui, 2008).

Antimicrobial Applications

A notable area of application for derivatives of this compound is in antimicrobial research. Several studies have synthesized derivatives that incorporate the benzothiazole and pyrazolone moieties, demonstrating promising antibacterial and antifungal activities. This includes activity against common pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The structural integrity of these compounds has been confirmed through various spectral analyses, and their biological activities have been highlighted as comparable to standard drugs in some cases, indicating their potential for therapeutic use (Mistry & Desai, 2004), (Amnerkar, Bhongade & Bhusari, 2015), (Yadav et al., 2010).

Anticonvulsant and Anti-cancer Potential

The compound and its derivatives have also shown potential in anticonvulsant and anti-cancer studies. Certain derivatives have demonstrated significant anticonvulsant potencies, showcasing the versatility of these compounds in medicinal chemistry. Furthermore, some studies have explored the cytotoxic properties of related benzothiazole derivatives, indicating their potential in cancer therapy. The synthesis of these derivatives involves intricate chemical processes, and their biological activities are often correlated with their chemical structures (Gineinah, 2001), (Hutchinson et al., 2001).

Corrosion Inhibition and Material Science

Moreover, studies have investigated the use of pyrazolone derivatives as corrosion inhibitors. This area of research is crucial for material science and industrial applications, where corrosion resistance is paramount. The studies demonstrate that these compounds can effectively inhibit the corrosion of metals, making them valuable for various industrial applications (Sayed et al., 2018).

Properties

Molecular Formula

C16H12N6OS

Molecular Weight

336.4 g/mol

IUPAC Name

5-amino-4-(1,3-benzothiazol-6-yldiazenyl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H12N6OS/c17-15-14(16(23)22(21-15)11-4-2-1-3-5-11)20-19-10-6-7-12-13(8-10)24-9-18-12/h1-9,21H,17H2

InChI Key

LMXBLONMHCPNQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC4=C(C=C3)N=CS4

solubility

0.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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